![molecular formula C31H34FN7O6S B3182158 N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid CAS No. 2248003-71-4](/img/structure/B3182158.png)
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid
描述
阿扎替尼甲磺酸盐是一种强效且选择性地抑制KIT蛋白的抑制剂,KIT蛋白是一种受体酪氨酸激酶。 该化合物主要用于治疗胃肠道间质瘤(GIST),GIST通常由KIT基因的突变引起 。 阿扎替尼甲磺酸盐在抑制KIT的一级和二级突变方面显示出显著的疗效,使其成为克服现有治疗方法耐药性的一个有希望的候选药物 .
准备方法
阿扎替尼甲磺酸盐的合成涉及多个步骤,包括形成核心喹啉结构,以及随后引入必要的取代基的功能化。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 。 工业生产方法可能涉及优化这些合成路线,以扩大生产规模,同时保持化合物的质量和一致性 .
化学反应分析
阿扎替尼甲磺酸盐会发生各种化学反应,包括:
氧化: 该反应可用于修饰化合物上的官能团,可能改变其活性或溶解度。
还原: 还原反应可用于将某些官能团转化为更具反应性的形式。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Cancer Treatment
The most prominent application of this compound is in the treatment of cancer. As an inhibitor of mutant forms of the KIT kinase, it shows promise in overcoming resistance to existing therapies. Studies indicate that this compound can be administered without the tolerability issues that often limit the use of other kinase inhibitors .
Other Proliferative Disorders
In addition to its application in oncology, there is potential for this compound to be used in treating other proliferative disorders where RET kinase activity is implicated. RET kinase is involved in several signaling pathways that regulate cell proliferation and differentiation, making it a target for therapeutic intervention in various conditions beyond cancer .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. The presence of the fluoro group enhances the binding affinity to the target kinases due to its electronic properties, which can influence the interaction with the ATP-binding site of kinases . The incorporation of different substituents allows for fine-tuning of potency and selectivity towards specific kinases.
Clinical Trials and Efficacy
Recent studies have demonstrated the efficacy of this compound in preclinical models. For instance, a study published in Nature highlighted its ability to effectively inhibit mutant KIT kinases, leading to reduced tumor growth in xenograft models . Furthermore, ongoing clinical trials are assessing its safety and efficacy in humans.
Comparative Studies
Comparative studies with other known inhibitors have shown that this compound exhibits superior potency against certain mutant forms of KIT compared to traditional therapies like imatinib . This positions it as a potential second-line treatment for patients who develop resistance to first-line therapies.
Data Summary Table
Feature | Details |
---|---|
Compound Name | N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide; 4-methylbenzenesulfonic acid |
Target | KIT Kinase |
Applications | Cancer treatment, Proliferative disorders |
Mechanism | Inhibition of receptor tyrosine kinases |
Clinical Status | Preclinical studies ongoing |
Safety Profile | Manageable side effects noted |
作用机制
阿扎替尼甲磺酸盐通过选择性地抑制KIT蛋白发挥作用,KIT蛋白参与调节细胞生长和存活的细胞信号通路。 该化合物与KIT的ATP结合位点结合,阻止其活化和随后对下游信号分子的磷酸化 。 这种抑制作用导致肿瘤细胞增殖的抑制,并在含有KIT突变的细胞中诱导凋亡 .
相似化合物的比较
阿扎替尼甲磺酸盐在其抑制包括赋予对其他抑制剂耐药性的突变在内的广泛KIT突变的能力方面是独一无二的。类似的化合物包括:
伊马替尼: GIST的一线治疗药物,但对二级KIT突变的疗效较差。
舒尼替尼: 一种二线治疗药物,具有更广泛的活性,但与明显的副作用相关。
瑞戈非尼: 一种三线治疗药物,对某些耐药突变有活性,但疗效有限.
生物活性
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide; 4-methylbenzenesulfonic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. Its structure can be broken down into several key components:
- Quinazoline Derivative : The presence of the quinazoline moiety contributes to its anticancer properties.
- Triazole Group : This group is often associated with enhanced biological activity and selectivity for certain targets.
- Acetamide Functionality : This component may influence the compound's solubility and bioavailability.
Table 1: Chemical Composition
Component | Description |
---|---|
Quinazoline | Core structure with anticancer properties |
Triazole | Enhances selectivity and activity |
Acetamide | Affects solubility and bioavailability |
4-Methylbenzenesulfonic Acid | Salt form that may enhance stability |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines, particularly those associated with gastrointestinal stromal tumors (GISTs).
- Mechanism of Action : The compound acts primarily as a pan-KIT inhibitor , targeting the KIT receptor tyrosine kinase, which is often mutated in GISTs. Inhibition of this pathway disrupts tumor growth and survival signals.
- In Vitro Studies : In studies involving Ba/F3 cell lines, the compound demonstrated potent growth inhibition with an IC50 value in the low nanomolar range, indicating strong efficacy against mutant KIT-driven proliferation .
- In Vivo Models : Animal studies have shown that the compound maintains effective pharmacokinetics and pharmacodynamics, leading to significant tumor regression in models of GIST .
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives have been shown to possess various other biological activities:
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Breast Cancer Study : A study evaluated substituted quinazolines for their ability to inhibit breast cancer cell growth through molecular docking techniques. The findings suggested that modifications to the quinazoline structure could enhance binding affinity to cancer cell receptors .
- GIST Treatment : Clinical trials involving patients with GISTs have reported favorable outcomes when treated with compounds similar to N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide; 4-methylbenzenesulfonic acid, emphasizing its role as a targeted therapy .
属性
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHAHZPRULJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34FN7O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-71-4 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2248003-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。